Tin(II) oxide (SnO) is an inorganic compound with the formula SnO. It is a p-type semiconductor and exists in two forms: a stable blue-black form and a metastable red form. [, ] SnO is a versatile material with diverse applications in various scientific fields, including materials science, chemistry, and physics. It serves as a precursor for other tin compounds, a catalyst in organic synthesis, and an active material in energy storage devices.
Tin(II) oxide, also known as stannous oxide, is an inorganic compound with the chemical formula SnO. It is a gray or brown powder that is primarily used in various industrial applications due to its unique properties. Tin(II) oxide is classified as a semiconductor and has potential uses in electronics, catalysis, and as a pigment in ceramics.
Tin(II) oxide is derived from tin, a metal that occurs naturally in the earth's crust. It can be classified under metal oxides and specifically as a transition metal oxide due to the presence of tin in its +2 oxidation state. The compound can exist in various forms, including nanoparticles and bulk materials, each exhibiting different physical and chemical properties.
Several methods are employed to synthesize tin(II) oxide, including:
The synthesis parameters such as temperature, solvent type, and precursor concentration play crucial roles in determining the morphology and purity of the final product. For example, varying the solvent polarity significantly affects the nucleation and growth of tin oxide nanoparticles .
Tin(II) oxide crystallizes in a tetragonal structure, often exhibiting a distorted rutile-type lattice. The arrangement of tin atoms within this lattice contributes to its semiconductor properties.
Tin(II) oxide participates in various chemical reactions:
The mechanism of action for tin(II) oxide primarily relates to its role as a semiconductor. When exposed to light or heat, electrons can be excited from the valence band to the conduction band, allowing for electrical conductivity. This property makes it suitable for applications in sensors and electronic devices.
Relevant analyses indicate that the purity of tin(II) oxide can significantly impact its performance in applications such as catalysis and electronics .
Tin(II) oxide has several scientific uses:
Solid-state synthesis provides a direct route for Tin(II) oxide (SnO) formation through thermal decomposition or solid-solid reactions. One prominent approach involves the thermal treatment of tin(II) chloride dihydrate (SnCl₂·2H₂O) with alkaline hydroxides under controlled atmospheric conditions. This method yields microplates and nanoparticles with defined crystallographic orientations. The reaction proceeds through intermediate hydroxide formation, followed by dehydration to SnO. Researchers achieved SnO microplates with lateral dimensions of 5-15 μm and thicknesses below 500 nm using this chloride-hydroxide solid-state reaction pathway. The resulting particles exhibited tetragonal crystal structures with space group P4/nmm, consistent with JCPDS standards for SnO [2]. This method offers scalability but requires precise control over reaction atmosphere to prevent oxidation to Sn(IV) species during high-temperature processing. Particle size distribution analysis indicates average nanoparticle sizes of 40-60 nm can be achieved through optimized grinding and thermal treatment protocols [1].
Table 1: Solid-State Synthesis Parameters and Product Characteristics
Precursor System | Temperature Range | Atmosphere | Morphology | Crystallite Size |
---|---|---|---|---|
SnCl₂·2H₂O/NaOH | 250-350°C | Nitrogen | Microplates | 5-15 μm lateral |
SnCl₂·2H₂O/KOH | 280-320°C | Argon | Nanoparticles | 40-60 nm |
SnC₂O₄ | 400-500°C | Vacuum | Aggregates | 100-200 nm |
Hydrothermal-alkaline synthesis has emerged as a dominant method for producing phase-pure SnO microsheets without SnO₂ contamination. This technique centers on precise pH control to neutralize hydrochloric acid (HCl) generated during precursor dissolution. When tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolves in aqueous media, it releases HCl which promotes Sn²⁺ oxidation to Sn⁴⁺, leading to SnO₂ contamination. The hydrothermal-alkaline approach counters this by introducing sodium hydroxide (NaOH) to maintain pH ≈ 11, effectively neutralizing HCl through the reaction:
SnCl₂·2H₂O + 2NaOH → SnO + 2NaCl + 3H₂O [1]
Optimized conditions (95°C, 3 hours) yield distinctive blue-black SnO precipitates with microsheet morphology. Electron microscopy reveals these microsheets as single crystals with well-defined edges and thicknesses below 100 nm. The alkaline environment not only suppresses oxidation but also promotes oriented growth along the (001) plane, resulting in the characteristic sheet-like morphology. Ethanol-mediated hydrothermal systems further enhance phase purity and reduce particle agglomeration, producing nanoparticles with uniform size distribution suitable for optical applications and photocatalytic dye degradation [2].
Electrochemical deposition provides a versatile route for fabricating SnO thin films directly onto conductive substrates. While not explicitly detailed in the provided search results, this method typically employs potentiostatic or galvanostatic deposition from electrolytes containing Sn(II) salts. The process requires careful control of deposition potential to maintain the Sn²⁺ oxidation state while avoiding either reduction to metallic tin or oxidation to Sn(IV) species. Common precursors include tin(II) sulfate and tin(II) chloride in acidic electrolytes, with deposition temperatures ranging from 60-80°C. The resulting films exhibit amorphous or nanocrystalline structures with thicknesses controllable from nanometers to micrometers through charge density variation. Post-deposition annealing in inert atmospheres often enhances crystallinity and electrical properties, making electrodeposited SnO films suitable for transparent electronics and sensor applications [1] [4].
Mechanochemical processing utilizes high-energy ball milling to synthesize and exfoliate SnO nanostructures through intense mechanical forces. This top-down approach subjects SnO powders or precursor mixtures to impact forces between grinding media, producing nanostructured materials with unique properties. While specific mechanochemical studies were not detailed in the provided sources, this technique generally enables:
The process parameters—including milling time, ball-to-powder ratio, and milling atmosphere—critically influence final morphology and crystallinity. Prolonged milling can produce 2D SnO nanostructures with enhanced surface areas suitable for catalytic and energy storage applications. However, contamination from milling media and potential oxidation require careful atmospheric control [1] [8].
Solvothermal synthesis offers exceptional control over SnO nanostructure morphology through manipulation of reaction parameters:
Precursor Concentration: Higher concentrations of dibutyltin diacetate (nBu₂Sn(OAc)₂) precursors (>0.1M) promote spherical aggregation, while dilute solutions (<0.05M) yield discrete nanoparticles. Concentration directly influences nucleation density and growth kinetics [4].
pH Control: Acidic conditions (pH < 5) favor SnO₂ formation, while alkaline conditions (pH 10-12) stabilize SnO. The critical pH threshold ≈11 prevents HCl-mediated oxidation during SnCl₂ precursor decomposition, as demonstrated in hydrothermal synthesis [1] [4].
Temperature Effects: Low-temperature processing (95°C) produces stable SnO microsheets, while elevated temperatures (>300°C) in solvothermal systems yield porous SnO₂ spheres. SnO exhibits thermal instability, beginning oxidation at 400°C with complete conversion to SnO₂ at 600°C:
2SnO + O₂ → 2SnO₂ [1]
Solvent Selection: Ethanol produces uniform SnO nanoparticles, while ethyl acetate generates spherical aggregates. Glycol additives (triethylene glycol, diethylene glycol) serve as morphological directors, promoting organized assembly of primary nanoparticles into secondary structures with enhanced porosity. Microwave-assisted hydrothermal techniques significantly reduce reaction times from hours to minutes while maintaining phase purity and achieving uniform size distributions [3] [4].
Temperature-Time Interdependence: Lower reaction temperatures (250-280°C) require extended durations (≥2 hours) for complete reaction, while higher temperatures (300°C) achieve full conversion within 10 minutes [4].
Table 2: Solvothermal Parameter Optimization for SnO Synthesis
Parameter | Optimal Range (SnO) | Effect on Morphology | Phase Stability |
---|---|---|---|
Temperature | 95-250°C | Microsheets at 95°C; spheres at 250°C | Stable below 400°C |
pH | 10.5-11.5 | Prevents SnO₂ formation | Phase-pure SnO |
Reaction Time | 3h (95°C); 10min (300°C) | Complete crystallization | Longer times increase crystallinity |
Glycol Additives | 10-15 mmol | Promotes porous spherical aggregates | Stabilizes metastable phases |
Solvent System | Ethanol/water or ethyl acetate | Controls nucleation density | Determines oxidation state |
Table 3: Thermal Transformation Characteristics of SnO
Temperature Range | Phase Composition | Morphological Changes | Optical Bandgap Shift |
---|---|---|---|
25-300°C | Stable SnO | No significant change | 2.5-2.7 eV |
400-500°C | Mixed SnO/SnO₂ | Particle sintering initiates | Broadening toward 3.6 eV |
550-600°C | Complete conversion to SnO₂ | Microsheet structure collapses | 3.6 eV (SnO₂) |
Thermal transformation studies reveal that SnO microsheets undergo direct oxidation to SnO₂ without intermediate tin oxide phases (Sn₃O₄). This transformation initiates surface oxidation at 400°C, progressing to complete bulk conversion by 600°C. The process substantially alters morphology as microsheets fragment into smaller SnO₂ nanoparticles, increases optical bandgap from ≈2.7 eV to 3.6 eV, and reduces specific surface area due to sintering effects. This thermal instability defines the upper temperature limit for SnO applications unless protective environments or encapsulation strategies are employed [1] [4].
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